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In the realm of proteomics, the choice of buffer is a critical decision that can significantly impact
the outcome of an experiment, from protein digestion efficiency to the quality of mass
spectrometry data. Among the volatile buffers compatible with mass spectrometry,
triethylammonium bicarbonate (TEAB) and ammonium bicarbonate (ABC) are two of the
most commonly employed. This guide provides an objective comparison of their performance,
supported by experimental data, to aid researchers, scientists, and drug development
professionals in selecting the optimal buffer for their proteomics workflow.

Chemical Properties and General Use

Both TEAB and ABC are alkaline, volatile buffers that are ideal for maintaining the optimal pH
for trypsin activity, which is around 8.[1] Their volatility is a key advantage as they can be easily
removed by lyophilization prior to mass spectrometry analysis, preventing ion suppression and

contamination of the instrument.[1]

Ammonium bicarbonate is a widely used and cost-effective buffer that is effective for both in-
solution and in-gel protein digestion.[1][2] It is also known to be an excellent de-staining agent
in in-gel digestion protocols due to its ability to compete with Coomassie dye for binding to
basic amino acids.[1][2]

Triethylammonium bicarbonate is generally considered a more volatile buffer than ABC,
though it is also more expensive.[1] It is frequently the buffer of choice for specific applications
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such as tandem mass tag (TMT) and iTRAQ labeling, as well as for ion-exchange
chromatography.[1][3]

Performance in Proteomics Workflows: A Data-
Driven Comparison

The choice between TEAB and ABC can have a demonstrable impact on several key aspects
of a proteomics experiment. Below is a summary of quantitative data from comparative studies.
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Parameter

Triethylammonium
Bicarbonate
(TEAB)

Ammonium
Bicarbonate (ABC)

Key Findings &
References

Avrtificial Deamidation

Higher propensity to
induce artificial
deamidation of
asparagine and

glutamine residues.

Lower propensity for
artificial deamidation
compared to TEAB,
but higher than other
buffers like
ammonium acetate or
HEPES.

Studies have shown
that TEAB can lead to
significantly higher
levels of artificial
deamidation, which
can complicate data
analysis, particularly
in studies focused on
post-translational
modifications.[4][5][6]
[7]

Digestion Efficiency

Effective for protein

digestion.

Reported to have the
best digestion
efficiency in a
comparison of five

different buffers.

While both are
effective, one study
indicated that ABC
provided the highest
yield of quantified
peptides.

Mass Spectrometry

Generally excellent
compatibility with LC-
MS. Can stabilize gas-

Generally compatible,
but can cause issues
in ESI-MS, including

the formation of CO2

adducts, protein

TEAB is often
preferred for sensitive
LC-MS applications to

avoid the potential

Compatibility phase noncovalent supercharging, and a adduct formation and
macromolecular disconnect between spectral complexities
complexes.[8][9] UV and MS associated with ABC.

chromatograms.[10] [1]

[11]
The cost difference
can be a significant

Cost More expensive.[1] Less expensive.[1] factor for high-

throughput
laboratories.
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Experimental Protocols

Detailed methodologies are crucial for reproducible proteomics experiments. The following are

generalized protocols for in-solution and in-gel protein digestion using either TEAB or ABC.

In-Solution Digestion Protocol

Protein Solubilization and Denaturation: Dissolve the protein pellet in 100 pL of 200 mM
TEAB or ABC buffer containing a denaturant such as 8 M urea or 0.1% RapiGest SF.

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C
for 30 minutes.

Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final
concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

Enzymatic Digestion: Dilute the sample with 100 mM TEAB or ABC buffer to reduce the urea
concentration to less than 1 M. Add sequencing-grade modified trypsin at a 1:50
(trypsin:protein) ratio and incubate overnight at 37°C.

Reaction Quenching and Sample Cleanup: Stop the digestion by adding formic acid to a final
concentration of 1%. Clean up the resulting peptides using a C18 solid-phase extraction
(SPE) cartridge before LC-MS analysis.

In-Gel Digestion Protocol

Excision and Destaining: Excise the protein band from the Coomassie-stained gel. Destain
the gel piece with a solution of 50% acetonitrile in 50 mM TEAB or ABC, with repeated
washing steps until the gel piece is clear.

Reduction and Alkylation: Reduce the proteins by incubating the gel piece in 10 mM DTT in
100 mM TEAB or ABC at 56°C for 45 minutes. After cooling, alkylate the proteins with 55 mM
IAAin 100 mM TEAB or ABC in the dark at room temperature for 30 minutes.

Dehydration and Rehydration: Dehydrate the gel piece with 100% acetonitrile. Rehydrate the
gel piece on ice with a solution of sequencing-grade modified trypsin (10-20 ng/pL) in 50 mM
TEAB or ABC.
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o Digestion: Incubate the gel piece overnight at 37°C.

o Peptide Extraction: Extract the peptides from the gel piece using a series of extraction
buffers, typically containing acetonitrile and formic acid. Pool the extracts and dry them in a
vacuum centrifuge. Reconstitute the peptides in a suitable buffer for LC-MS analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in
a typical proteomics workflow using these buffers.

Sample Preparation Digestion Sample Cleanup & Analysis
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Caption: In-solution protein digestion workflow.

Gel Preparation Digestion Peptide Extraction & Analysis

Click to download full resolution via product page

Caption: In-gel protein digestion workflow.

Conclusion

The choice between triethylammonium bicarbonate and ammonium bicarbonate is not
always straightforward and depends on the specific requirements of the proteomics
experiment.
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Ammonium bicarbonate is a reliable, cost-effective, and efficient buffer for general proteomics
applications, particularly for in-gel digestion where its de-staining properties are advantageous.
However, researchers should be mindful of its potential to introduce artifacts in ESI-MS and to
cause a higher degree of artificial deamidation than some other buffer systems.

Triethylammonium bicarbonate is the preferred choice for applications requiring high volatility
and for specific labeling chemistries like TMT and iTRAQ. Its superior performance in
preventing adduct formation in ESI-MS makes it a safer bet for high-sensitivity mass
spectrometry analysis. The main drawbacks are its higher cost and its potential to cause more
significant artificial deamidation.

Ultimately, for routine protein identification and quantification, ABC is often sufficient. For
studies where PTMs are of interest, or where the highest quality MS data is paramount, the
additional cost of TEAB may be justified. In cases where deamidation is a major concern,
researchers might also consider alternative buffers such as HEPES or ammonium acetate,
though these may have their own compatibility issues with trypsin digestion. As with any
methodological choice in proteomics, pilot experiments may be necessary to determine the
optimal buffer for a specific sample type and analytical goal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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